3-(Pyrazol-1-yl)-L-alanine
Overview
Description
3-(Pyrazol-1-yl)-L-alanine is an amino acid derivative where the pyrazole ring is attached to the alpha carbon of L-alanine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyrazol-1-yl)-L-alanine typically involves the reaction of L-alanine with pyrazole derivatives. One common method is the nucleophilic substitution reaction where the amino group of L-alanine reacts with a pyrazole derivative under basic conditions. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the substitution.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts may also be employed to enhance the reaction rate and selectivity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where the pyrazole ring can be further functionalized with different substituents using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Scientific Research Applications
3-(Pyrazol-1-yl)-L-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(Pyrazol-1-yl)-L-alanine exerts its effects is primarily through its interaction with specific enzymes and receptors. The pyrazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to active sites and modulate enzyme activity. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target.
Comparison with Similar Compounds
3-(Imidazol-1-yl)-L-alanine: Similar structure but with an imidazole ring instead of a pyrazole ring.
3-(Triazol-1-yl)-L-alanine: Contains a triazole ring, offering different chemical properties and reactivity.
3-(Pyridyl)-L-alanine: Features a pyridine ring, which can lead to different biological activities.
Uniqueness: 3-(Pyrazol-1-yl)-L-alanine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for studying enzyme mechanisms and developing new therapeutic agents.
Properties
IUPAC Name |
(2S)-2-amino-3-pyrazol-1-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIGOPELHGLPKLL-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-48-7, 10162-27-3 | |
Record name | (αS)-α-Amino-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2734-48-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Pyrazol-1-ylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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